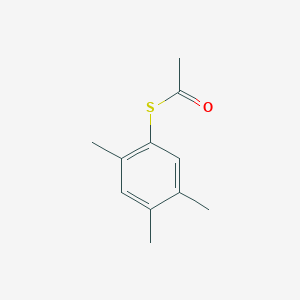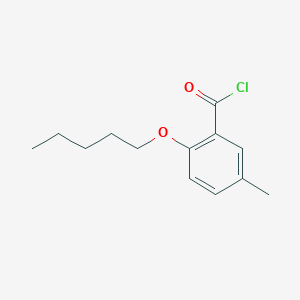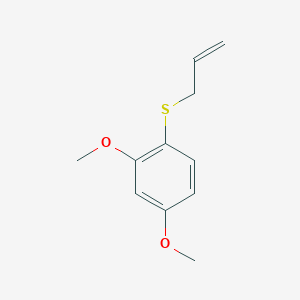
Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide is an organic compound characterized by its unique structural features It consists of a phenyl ring substituted with a methyl group at the 4-position, a propoxy group at the 3-position, and a dimethyl group at the 5-position, with a sulfide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-n-propoxy-3,5-dimethylphenol and methyl iodide.
Formation of Sulfide Linkage: The phenol is first converted to its corresponding thiol derivative using a thiolating agent such as thiourea. This is followed by the reaction with methyl iodide to form the sulfide linkage.
Reaction Conditions: The reactions are generally carried out under anhydrous conditions, with the use of a base such as potassium carbonate to facilitate the formation of the sulfide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature and pressure to ensure high yield and purity.
Catalysts: Catalysts such as palladium or nickel may be used to enhance the reaction rates and selectivity.
Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide undergoes various types of chemical reactions, including:
Oxidation: The sulfide group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogenating agents (bromine, chlorine).
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Thiol.
Substitution: Nitro derivatives, halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Studies: It is investigated for its potential biological activity and interactions with various biomolecules.
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including its role as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-n-butoxy-3,5-dimethylphenyl sulfide: Similar structure with a butoxy group instead of a propoxy group.
Methyl 4-n-propoxy-3,5-diethylphenyl sulfide: Similar structure with ethyl groups instead of methyl groups.
Methyl 4-n-propoxy-3,5-dimethylphenyl ether: Similar structure with an ether linkage instead of a sulfide linkage.
Uniqueness
Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide is unique due to its specific substitution pattern and the presence of a sulfide linkage, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
IUPAC Name |
1,3-dimethyl-5-methylsulfanyl-2-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-5-6-13-12-9(2)7-11(14-4)8-10(12)3/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRFHWAXQVGCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Difluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996089.png)


![Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B7996160.png)







![2-[2-(Methylthio)phenyl]-2-pentanol](/img/structure/B7996141.png)
